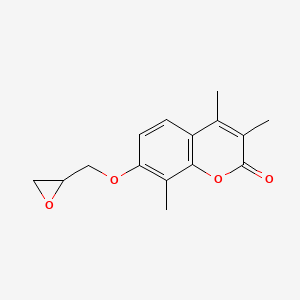

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8-9(2)15(16)19-14-10(3)13(5-4-12(8)14)18-7-11-6-17-11/h4-5,11H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZWTPQPKJPVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Preparation methods for such coumarin derivatives typically follow these steps:

Synthesis of the Coumarin Core with Methyl Substituents

The chromen-2-one core with methyl groups at 3,4,8 positions can be prepared via classical Pechmann condensation or Knoevenagel condensation using appropriately substituted phenols and β-ketoesters or aldehydes.- For example, 3,4,8-trimethyl substitution can be introduced by starting from 3,4,8-trimethylphenol or derivatives.

- Reaction conditions involve acid catalysis (e.g., sulfuric acid, Lewis acids) and heating to promote cyclization.

Introduction of the 7-Hydroxy Group

The 7-position hydroxy group is essential as a handle for further etherification. This can be achieved by starting from 7-hydroxycoumarin derivatives or by selective hydroxylation at position 7 after core synthesis.Alkylation with Epoxide-Containing Side Chain

The key step is the alkylation of the 7-hydroxy group with an epoxide-containing alkylating agent such as epichlorohydrin or 2-(oxiran-2-yl)methyl halides.- This reaction is typically performed under basic conditions (e.g., K2CO3, NaH) in polar aprotic solvents (e.g., DMF, DMSO) to promote nucleophilic substitution.

- Careful control of temperature and reaction time is necessary to avoid epoxide ring opening.

Purification and Characterization

After synthesis, the product is purified by chromatography and characterized by NMR, IR, and mass spectrometry to confirm the presence of the epoxide and methyl substituents.

Detailed Preparation Protocol (Representative Example)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Coumarin Core Synthesis | 3,4,8-trimethylphenol + β-ketoester, acid catalyst, heat | Formation of 3,4,8-trimethyl-7-hydroxycoumarin |

| 2. Alkylation | 7-hydroxycoumarin + epichlorohydrin, K2CO3, DMF, 40-60°C, 12 h | Formation of 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one |

| 3. Purification | Column chromatography (silica gel), eluent: ethyl acetate/hexane | Pure target compound |

Research Findings and Optimization

- Regioselectivity: The selective alkylation at the 7-hydroxy position is favored due to its phenolic nature and accessibility.

- Epoxide Stability: Mild basic conditions and moderate temperatures prevent epoxide ring opening, preserving the oxirane moiety.

- Yields: Reported yields for similar coumarin epoxide ethers range from 60-85%, depending on reaction scale and purification efficiency.

- Alternative Methods: Some studies explore metal-catalyzed coupling or phase-transfer catalysis to improve reaction rates and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pechmann Condensation + Epichlorohydrin Alkylation | 3,4,8-trimethylphenol, β-ketoester | H2SO4 (acid), epichlorohydrin, K2CO3 | Heat for condensation; 40-60°C for alkylation | Straightforward, well-established | Requires careful control to avoid epoxide ring opening |

| Knoevenagel Condensation + Epoxide Alkylation | 3,4,8-trimethyl-7-hydroxycoumarin, aldehyde | Piperidine, epichlorohydrin, NaH | Mild base, polar solvent | Good selectivity, scalable | Sensitive to moisture, epoxide stability concerns |

| Metal-Free Visible Light Catalysis (Emerging) | Coumarin derivatives | Organic dyes, epoxide precursors | Room temperature, light irradiation | Green chemistry approach | Requires specialized equipment, less common |

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s epoxide group and methyl substitutions likely increase its polarity compared to prenylated analogues (e.g., ACS56). The logP values of epoxide-containing coumarins (e.g., compound 22 in ) are optimized for antimicrobial activity, suggesting the target compound may share similar pharmacokinetic traits .

Synthetic Accessibility :

- Prenylated derivatives (e.g., ACS56) achieve high yields (83–91%) via alkylation with prenyl bromide , while epoxide-containing analogues require epichlorohydrin coupling under reflux . The target compound’s synthesis route remains unspecified but likely follows similar methodologies.

Antifungal and Antibacterial Potential

- ACS56 and related prenylated coumarins modulate antifungal resistance in Saccharomyces cerevisiae mutants, implicating ABC transporter interactions .

- Epoxide-linked coumarins (e.g., 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one) exhibit broad-spectrum antibacterial and antifungal activities, attributed to the electrophilic oxirane ring’s reactivity with microbial enzymes .

Antileishmanial Activity

- The compound 7-{[(3,3-dimethyloxiran)methoxy}-8-isopropenyl-2H-chromen-2-one demonstrates potent antileishmanial effects (EC₅₀: 9.9 μg/mL), highlighting the role of epoxide diversity in antiparasitic activity .

Unexplored Therapeutic Niches

Physicochemical and Structural Data

Table: Structural and Spectral Comparisons

Biological Activity

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its unique structure featuring an epoxide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O4, with a molecular weight of 260.29 g/mol. The structure comprises a chromenone backbone with three methyl substituents and an oxirane functional group at position 7. These structural features contribute to its reactivity and biological potential.

| Property | Value |

|---|---|

| IUPAC Name | 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one |

| Molecular Formula | C15H16O4 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 866240-05-3 |

Biological Activities

Research indicates that coumarin derivatives exhibit a broad range of biological activities including:

- Antimicrobial Activity : Coumarins have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some studies suggest that compounds like this compound may inhibit cancer cell proliferation through various mechanisms.

- Acetylcholinesterase Inhibition : Coumarin derivatives are known for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Acetylcholinesterase Inhibition

A study focused on coumarin derivatives demonstrated that compounds with similar structures to this compound exhibited promising AChE inhibitory activity. For instance, one compound showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic application in Alzheimer's disease treatment .

The mechanism of action for this compound involves its interaction with biological targets through the epoxide group. This group can react with nucleophilic sites in proteins and enzymes, leading to covalent modifications that alter their activity. Such interactions can modulate various biochemical pathways associated with disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other coumarin derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-methylcoumarin | Methyl group at position 4 | Lacks additional methyl groups and oxirane functionality |

| 7-hydroxycoumarin | Hydroxyl group at position 7 | Does not contain an oxirane group |

| Coumarin | Basic structure without substituents | Simplest form without additional functional groups |

The presence of multiple methyl groups and the oxirane moiety in this compound enhances its biological activity compared to these similar compounds.

Research Applications

The compound has potential applications across various fields:

- Pharmaceuticals : As a lead compound for developing new drugs targeting neurodegenerative diseases.

- Agriculture : Investigated for its antimicrobial properties against plant pathogens.

- Material Science : Explored for use in developing new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one?

- Methodology : A common approach involves reacting epichlorohydrin with a hydroxylated coumarin precursor (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) under reflux conditions to introduce the oxirane (epoxide) moiety . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using H/C NMR. Ensure anhydrous conditions to avoid epoxide ring opening.

Q. How can spectroscopic techniques validate the structure of this compound?

- Key Data :

- FTIR : Look for C=O stretch (~1647 cm) and epoxide C-O-C (~1246 cm) .

- H NMR : Peaks at δ 6.34 (d, coumarin H-3), δ 4.2–4.5 (m, oxirane methoxy), and δ 2.1–2.5 (methyl groups) .

- Mass Spec : Molecular ion peak at m/z 260.29 (CHO) .

Q. What methods ensure purity and detect impurities in this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity of ≥95% is typical, with impurities likely from incomplete epoxidation or methyl group oxidation .

- TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 3:7); R ≈ 0.5 .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive results)?

- Approach :

Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify threshold effects .

Structural Analog Comparison : Compare with derivatives lacking the oxirane group to isolate functional group contributions .

Assay Validation : Replicate under standardized conditions (e.g., CLSI guidelines) to rule out methodological variability .

Q. What strategies optimize crystallographic analysis for this compound?

- Crystal Growth : Use slow evaporation in dichloromethane/methanol (9:1). The methyl and oxirane groups may induce packing challenges; consider seeding .

- Refinement : Employ SHELXL for small-molecule refinement. Validate with R < 0.05 and wR < 0.10 using high-resolution (<1.0 Å) data .

Q. How does the reactivity of the epoxide group influence derivatization?

- Functionalization :

- Nucleophilic Opening : React with azoles (imidazole, triazole) in ethanol at 60°C to form azolyl-ethanol derivatives .

- Acid-Catalyzed Ring Opening : Use HSO to generate diols for further conjugation .

- Stability : Monitor epoxide integrity via H NMR (disappearance of δ 3.8–4.5 peaks indicates degradation) .

Q. How to design pharmacological studies for its bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.